Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate
Description
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is a highly acetylated carbohydrate derivative. Its structure comprises a central oxan (pyranose) ring substituted with three acetyloxy groups, an acetamido group, and an acetyloxymethyl moiety. This sugar core is linked via an ether bond to a methyl benzoate group at the ortho position. The compound’s extensive acetylation suggests applications in prodrug design, where hydrolytic cleavage of acetyl groups could release bioactive molecules .
Properties
IUPAC Name |
methyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDRADYRWUNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate typically involves multi-step procedures that include protection and deprotection of functional groups. The primary synthetic route starts with benzoic acid derivates, progressing through esterification and acylation reactions under controlled conditions involving specific catalysts and solvents.
Industrial Production Methods
Industrial production scales up these reactions with optimized conditions for higher yields and purity. Processes often incorporate continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is known to engage in various chemical reactions, including:
Oxidation: : Utilizing oxidizing agents to modify its functional groups.
Reduction: : Interaction with reducing agents, leading to different derivative formations.
Substitution: : Electrophilic and nucleophilic substitution reactions altering its structure.
Common Reagents and Conditions
Reagents commonly involved include acetic anhydride for acetylation, sodium borohydride for reductions, and strong acids or bases facilitating substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these processes.
Major Products Formed
The resulting products from these reactions depend on the specific reagents and conditions, typically yielding various substituted derivatives and modified benzoxan compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor in organic synthesis for developing complex molecules. Its functional groups provide diverse chemical manipulation opportunities.
Biology
In biological contexts, Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate has been studied for its potential biochemical interactions and influence on cellular processes.
Medicine
Medicinal research explores its role in drug design, particularly in formulating compounds with improved bioavailability and targeted therapeutic effects.
Industry
Industrially, it finds use in manufacturing high-performance materials and as an intermediate in producing specialized chemicals.
Mechanism of Action
The compound's effects hinge on its ability to interact with specific molecular targets. Its esters and amido groups engage in biochemical pathways, potentially inhibiting or activating enzymes and proteins integral to physiological processes. Its unique structure allows it to fit into binding sites of various biological targets, influencing their activity.
Comparison with Similar Compounds
Structural Variants in Aromatic Ester Groups
Methyl 1-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}naphthalene-2-carboxylate (CAS 1094685-02-5)
- Structure : Replaces the benzoate with a naphthalene-2-carboxylate.
- Molecular Formula: C₂₆H₂₉NO₁₁ (MW: 531.51 g/mol) vs.
Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate
- Structure : Positional isomer with the benzoate at the para position.
- Impact : Altered steric and electronic properties may affect hydrolysis rates and binding interactions in biological systems .
Aliphatic Chain Derivatives
5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid (CAS 1159408-54-4)
- Structure: Replaces the benzoate with a pentanoic acid chain.
- Molecular Formula: C₁₉H₂₉NO₁₁ (MW: 447.43 g/mol).
- Impact : The carboxylic acid group enhances hydrophilicity, making it more suitable for aqueous formulations. Requires storage at -20°C under inert atmosphere due to sensitivity .
Oligomeric and Dimeric Analogs
(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)-2-{[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl acetate (CAS 67398-72-5)
- Structure : Dimeric oxan with tris-acetylated subunits.
- Molecular Formula : C₂₄H₃₄O₁₇ (MW: 594.53 g/mol).
- Impact : Increased molecular weight and acetylation may slow hydrolysis, prolonging release of active metabolites .
Functional Group Variations
Azide-Containing Analog (CAS 33012-50-9)
- Structure : Includes a 6-azido group on the oxan ring.
- Impact : Enables click chemistry applications for bioconjugation, unlike the target compound’s inert acetamido group .
Biological Activity
Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 447.44 g/mol. Its structure features multiple acetyl groups and an oxan derivative, contributing to its solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of acetoxy groups enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
The biological activity of this compound is hypothesized to involve:
- Membrane Disruption : The lipophilic nature of the acetoxy groups facilitates interaction with lipid membranes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria.
- Caspase Pathway Activation : In cancer cells, it appears to activate apoptotic pathways leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effects of the compound against various strains of bacteria and fungi. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
- Inflammation Model : In vivo studies using animal models showed that treatment with this compound resulted in reduced edema and cytokine levels compared to control groups.
- Cancer Research : A recent publication in Cancer Letters highlighted the potential of this compound in targeting breast cancer cells, demonstrating its efficacy in reducing tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
